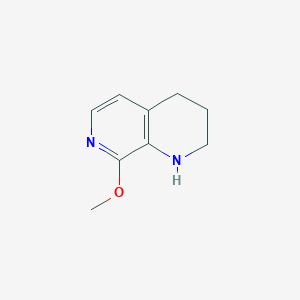

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine is a chemical compound with the molecular weight of 164.21 . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which are similar to 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine, has been covered in various studies over the last 18 years . These studies have presented strategies related to the synthesis of 1,5-naphthyridines, followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The InChI code for 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine is1S/C9H12N2O/c1-12-9-8-7(4-6-11-9)3-2-5-10-8/h4,6,10H,2-3,5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound. Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, which are similar to 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine, has been studied . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .Physical And Chemical Properties Analysis

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine is a liquid at room temperature . It has a molecular weight of 164.21 .Wissenschaftliche Forschungsanwendungen

Biological Activities and Therapeutic Research

1,8-Naphthyridine derivatives exhibit a wide array of biological properties, making them potent scaffolds in therapeutic and medicinal research. Their spectrum of activities includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Moreover, they have shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their roles extend to anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities, among others. These compounds have also been investigated for their efficacy in inhibiting platelet aggregation, EGFR, protein kinase, as ionotropic agents, β-3 antagonists, MDR modulators, adenosine receptor agonists, adrenoceptor antagonists, and in pesticide applications (Madaan et al., 2015).

Pharmaceutical Chemistry and Drug Discovery

The derivatives of 1,8-naphthyridine (NPTR) have attracted interest due to their versatile pharmacological activities, which establish them as effective tools in pharmaceutical chemistry and drug discovery. They have been recognized for their anti-inflammatory, antimicrobial, antiviral, anticancer, antihypertensive, and analgesic activities. Their novel applications in treating neurological diseases like depression and Alzheimer's disease further highlight their significance. These agents possess varied inhibitory activities, including anti-HIV, anti-osteoporotic, αvβ3 antagonism, antimalarial, anti-oxidant, anti-allergic, and gastric antisecretory effects. This diverse biological activity underscores the potential of NPTR scaffolds in developing novel medicinal agents and new heterocycles for modifying existing biological actions or evaluating other possible pharmacological activities (Gurjar & Pal, 2018).

Wirkmechanismus

Target of Action

Naphthyridine derivatives are known to exhibit a wide variety of biological activities

Mode of Action

It is known that naphthyridine derivatives interact with their targets through various mechanisms, depending on the specific structure of the derivative and the nature of the target .

Biochemical Pathways

Naphthyridine derivatives are known to affect various biochemical pathways, leading to a wide range of downstream effects .

Pharmacokinetics

The compound is a liquid at room temperature, which may influence its bioavailability .

Result of Action

Naphthyridine derivatives are known to have a wide range of biological activities .

Safety and Hazards

The safety information for 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine indicates that it has several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-9-8-7(4-6-11-9)3-2-5-10-8/h4,6,10H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGWAHAKQIOSBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1NCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2803398.png)

![2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2803401.png)

![N-(1-cyanocyclohexyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2803403.png)

![1-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2803405.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2803406.png)

![6-fluoro-4-(4-methoxy-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2803413.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2803417.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2803418.png)